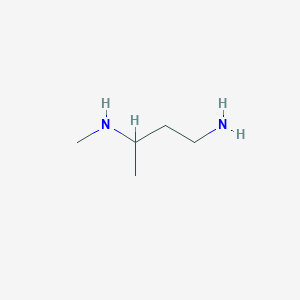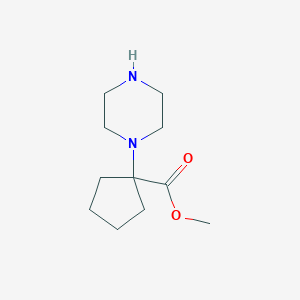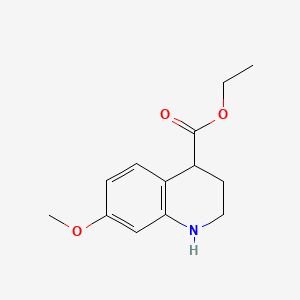
Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a methoxy group at the 7th position and an ethyl ester at the 4th position. It is of significant interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylate derivatives, while reduction can produce various tetrahydroquinoline analogs.
科学的研究の応用
Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
作用機序
The mechanism of action of ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target molecules. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
7-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl ester group.
1,2,3,4-Tetrahydroquinoline-4-carboxylate: Lacks the methoxy group at the 7th position.
Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar but without the methoxy group.
Uniqueness: Ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of both the methoxy group and the ethyl ester group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)11-6-7-14-12-8-9(16-2)4-5-10(11)12/h4-5,8,11,14H,3,6-7H2,1-2H3 |
InChIキー |
QMWVGTOITVTDPS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCNC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

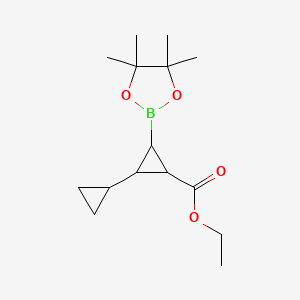
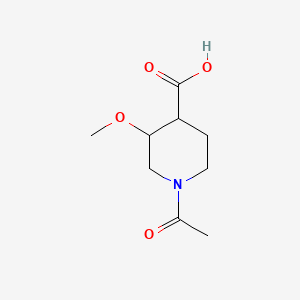
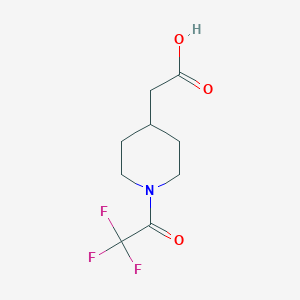
![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)

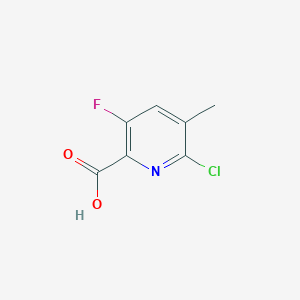
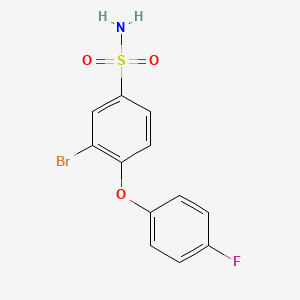

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
